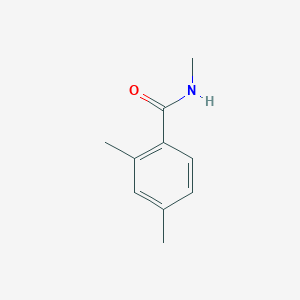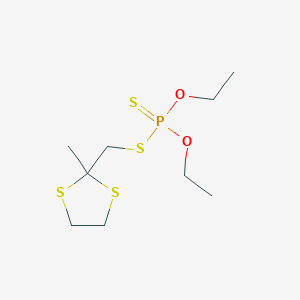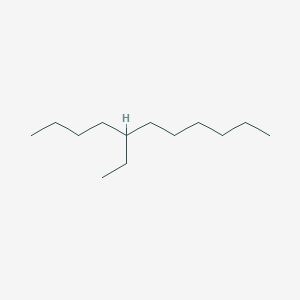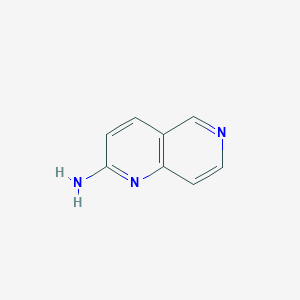
1,6-Naphthyridin-2-amine
Descripción general
Descripción
1,6-Naphthyridin-2-amine is a heterocyclic compound that belongs to the naphthyridine family, which is characterized by a bicyclic system containing two pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science.
Synthesis Analysis
The synthesis of 1,6-naphthyridin-2-amine derivatives has been explored through various methods. A three-component reaction involving aromatic aldehyde, amine, and tert-butyl 2,4-dioxopiperidine-1-carboxylate in ethanol at refluxing temperature has been reported to yield fused tetracyclic heterocycles containing [1,6]naphthyridine derivatives in high yields . Another approach for synthesizing 1,8-naphthyridine-4(1H)-one derivatives involves a catalyst-free and Pd-supported tandem amination sequence of 1-(2-chloropyridin-3-yl)prop-2-yn-1-ones with amines . Additionally, a sequential three-component reaction under microwave irradiation has been developed to synthesize N-substituted 2-amino-1,6-naphthyridine derivatives with excellent yields .
Molecular Structure Analysis
The molecular structure of 1,6-naphthyridin-2-amine derivatives is characterized by the presence of two nitrogen atoms within the bicyclic naphthyridine framework. The diversity of substituents at various positions on the naphthyridine core can significantly influence the molecular properties and potential applications of these compounds .
Chemical Reactions Analysis
1,6-Naphthyridin-2-amine derivatives can undergo various chemical reactions. For instance, the amination of 2,6- and 2,7-naphthyridine with potassium amide can lead to σ-adduct formation at position 1, with Chichibabin amination yielding 1-amino-2,6-naphthyridine . The modification of pyridine derivatives has also been used to synthesize tetrahydro-1,6-naphthyridine methyl homologs, which are of interest as antivertigo agents .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,6-naphthyridin-2-amine derivatives are influenced by their molecular structure and substituents. For example, fluorinated polyimides derived from a bis(ether amine) monomer related to 1,6-naphthyridin-2-amine exhibit excellent solubility in organic solvents, low moisture absorption, low dielectric constants, and high thermal stability . The supramolecular structures of multicomponent crystals involving substituted organic amine molecules and carboxylic acids demonstrate the importance of hydrogen bonding and other intermolecular interactions in determining the properties of these materials .
Aplicaciones Científicas De Investigación
Biomedical Applications
1,6-Naphthyridin-2(1 H )-ones have been used extensively in the field of biomedical research . They are capable of providing ligands for several receptors in the body . This family includes more than 17,000 compounds, most of which are covered in patents .
The synthetic methods used for their synthesis usually start from a preformed pyridine or pyridone ring . The diversity of the substituents present at positions N1, C3, C4, C5, C7, and C8 of 1,6-naphthyridin-2(1 H )-ones is also analyzed .
Anticancer Properties
1,6-Naphthyridines, including 1,6-Naphthyridin-2-amine, have been found to have a variety of applications such as anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .
The anticancer activity of 1,6-naphthyridines has been studied on different cancer cell lines . The structure–activity relationship (SAR) along with molecular modeling studies have been used to correlate the anticancer activity to 1,6-naphthyridines .
Anti-HIV Properties
1,6-Naphthyridines have been found to have anti-human immunodeficiency virus (HIV) properties . The structure–activity relationship (SAR) along with molecular modeling studies have been used to correlate the anti-HIV activity to 1,6-naphthyridines .
Anti-Microbial Properties
1,6-Naphthyridines also have anti-microbial properties . The structure–activity relationship (SAR) along with molecular modeling studies have been used to correlate the anti-microbial activity to 1,6-naphthyridines .
Analgesic Properties
1,6-Naphthyridines have been found to have analgesic properties . The structure–activity relationship (SAR) along with molecular modeling studies have been used to correlate the analgesic activity to 1,6-naphthyridines .
Anti-Inflammatory Properties
1,6-Naphthyridines have been found to have anti-inflammatory properties . The structure–activity relationship (SAR) along with molecular modeling studies have been used to correlate the anti-inflammatory activity to 1,6-naphthyridines .
Safety And Hazards
Direcciones Futuras
The future directions of research on 1,6-Naphthyridin-2-amine are promising. Its wide range of biological activities makes it a fascinating object of research with prospects for use in therapeutic purposes . The development of new potential drug candidates for the treatment of various diseases is one of the most important future directions .
Propiedades
IUPAC Name |
1,6-naphthyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-8-2-1-6-5-10-4-3-7(6)11-8/h1-5H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNLYFJIEFIZBFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30343376 | |
| Record name | 1,6-Naphthyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30343376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-Naphthyridin-2-amine | |
CAS RN |
17965-81-0 | |
| Record name | 1,6-Naphthyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30343376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

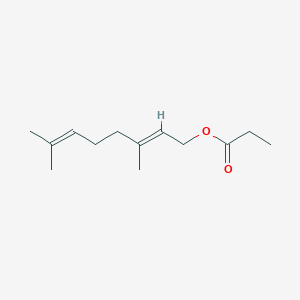
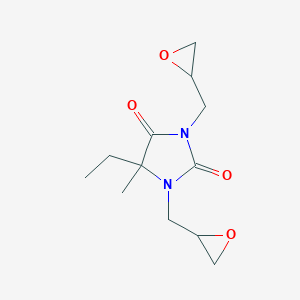
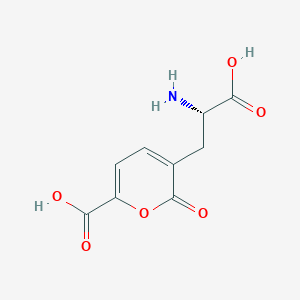
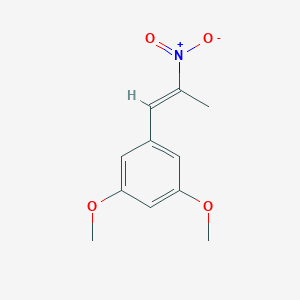
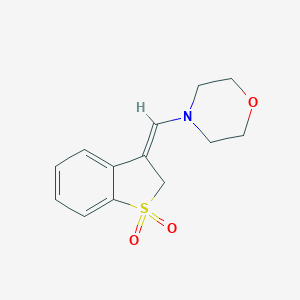
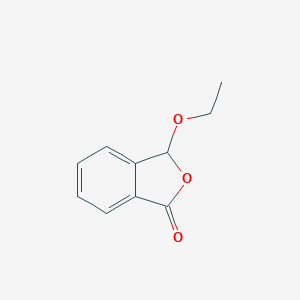
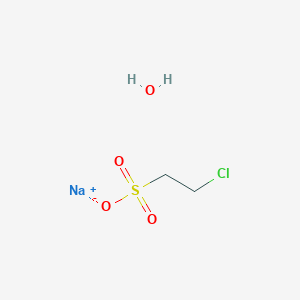
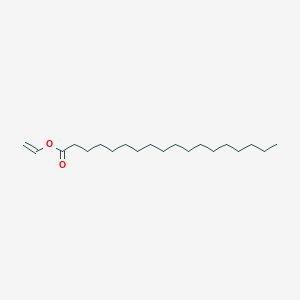
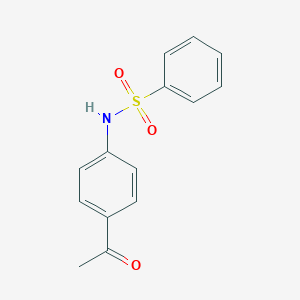
![2,6-Dimethylimidazo[1,2-b]pyridazine](/img/structure/B91742.png)
